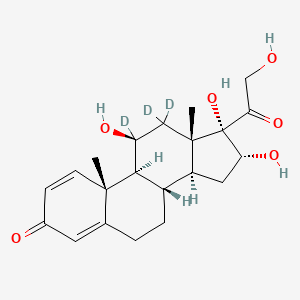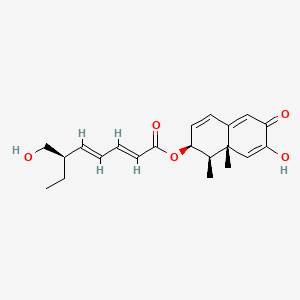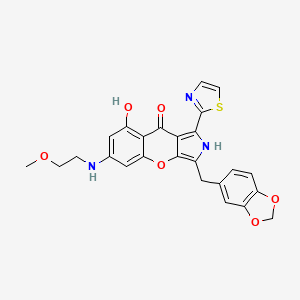
6-O-Desmethyl donepezil-d5 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Desmethyl donepezil-d5 (hydrochloride) is a deuterium-labeled derivative of 6-O-Desmethyl donepezil. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling is particularly useful for pharmacokinetic and metabolic studies, as it allows for precise quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Desmethyl donepezil-d5 (hydrochloride) involves the incorporation of deuterium into the 6-O-Desmethyl donepezil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of 6-O-Desmethyl donepezil-d5 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium. Quality control measures are implemented to verify the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-O-Desmethyl donepezil-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of 6-O-Desmethyl donepezil-d5 (hydrochloride) may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-O-Desmethyl donepezil-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance
Mecanismo De Acción
The mechanism of action of 6-O-Desmethyl donepezil-d5 (hydrochloride) is similar to that of donepezil. Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme, which normally breaks down acetylcholine. By inhibiting this enzyme, donepezil enhances cholinergic transmission, which helps alleviate the symptoms of Alzheimer’s dementia. The deuterium labeling in 6-O-Desmethyl donepezil-d5 (hydrochloride) does not alter this mechanism but allows for more precise pharmacokinetic studies .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: The parent compound, used to treat Alzheimer’s disease.
5-O-Desmethyl donepezil: Another metabolite of donepezil with similar properties.
Deuterated donepezil derivatives: Other deuterium-labeled derivatives used for similar research purposes
Uniqueness
6-O-Desmethyl donepezil-d5 (hydrochloride) is unique due to its specific deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic profile of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs .
Propiedades
Fórmula molecular |
C23H28ClNO3 |
|---|---|
Peso molecular |
407.0 g/mol |
Nombre IUPAC |
6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C23H27NO3.ClH/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17;/h2-6,13-14,16,19,25H,7-12,15H2,1H3;1H/i2D,3D,4D,5D,6D; |
Clave InChI |
WJAYMITWAFPQAF-CERKJNTMSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H].Cl |
SMILES canónico |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)


![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)

![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)




